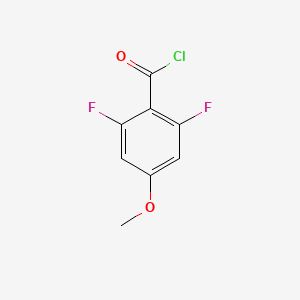

2,6-二氟-4-甲氧基苯甲酰氯

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For instance, a compound with a similar difluorobenzamide structure was synthesized from 2,6-difluorobenzoic acid in a 9-step process with a low overall yield of 1% . This suggests that the synthesis of 2,6-difluoro-4-methoxybenzoyl chloride could also be complex and may require careful optimization to improve yields.

Molecular Structure Analysis

While the exact molecular structure of 2,6-difluoro-4-methoxybenzoyl chloride is not discussed, related compounds exhibit interesting structural features. For example, a highly fluorinated organic imide displayed a molecule located on a twofold axis with dihedral angles between the perfluorophenyl groups and the core . This indicates that the molecular structure of fluorinated benzoyl compounds can be quite rigid and may exhibit unique geometrical properties.

Chemical Reactions Analysis

The reactivity of benzoyl chloride derivatives typically involves the formation of amides or esters. In the case of the related compound 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, it was used as a precursor for radiolabeling, which was achieved through O-[(11)C]methylation . This suggests that 2,6-difluoro-4-methoxybenzoyl chloride could also be used in similar chemical reactions, particularly in the synthesis of radiolabeled compounds for imaging applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-difluoro-4-methoxybenzoyl chloride can be speculated based on related compounds. For instance, tri-n-butyltin 2,6-difluorobenzoate forms a unique macrocyclic tetramer in the solid state, indicating that the difluorobenzoate moiety can participate in complex structural formations . This could imply that 2,6-difluoro-4-methoxybenzoyl chloride may also exhibit interesting solid-state properties and could form stable crystalline structures under certain conditions. Additionally, the presence of fluorine atoms is likely to influence the compound's lipophilicity and electronic properties, which could be relevant for its reactivity and potential applications in medicinal chemistry.

科学研究应用

环境影响和降解

对与2,6-二氟-4-甲氧基苯甲酰氯具有苯甲酰基相似性的对羟基苯甲酸酯的研究,为化学相关化合物的环境影响和降解过程提供了见解。对羟基苯甲酸酯在各种产品中用作防腐剂的研究已经探讨了它们在水生环境中的出现、命运和行为。这些研究表明,尽管废水处理有效地降低了对羟基苯甲酸酯的水平,但它们仍以低浓度存在于废水中,并且在地表水和沉积物中普遍存在。这项研究强调了苯甲酰基化合物的环境持久性和潜在生态影响,建议进一步研究2,6-二氟-4-甲氧基苯甲酰氯的环境行为(Haman, Dauchy, Rosin, & Munoz, 2015)。

抗氧化活性

抗氧化剂的研究在各个领域都至关重要,包括食品工程和医学。用于确定抗氧化活性的分析方法可能与研究2,6-二氟-4-甲氧基苯甲酰氯等化合物相关。这些方法,包括ORAC和HORAC测试,基于化学反应评估动力学或达到平衡状态,通过分光光度法监测。这些测定可以应用于研究2,6-二氟-4-甲氧基苯甲酰氯或类似化合物的抗氧化潜力,为了解它们的生物效应和应用提供了基础(Munteanu & Apetrei, 2021)。

安全和危害

2,6-Difluoro-4-methoxybenzoyl chloride is classified as a dangerous substance. It has the signal word “Danger” and is associated with hazard statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

作用机制

Mode of Action

2,6-Difluoro-4-methoxybenzoyl chloride, like other acyl chlorides, is highly reactive. It can undergo nucleophilic acyl substitution reactions . In these reactions, a nucleophile (such as an amine or alcohol) attacks the carbonyl carbon, leading to the substitution of the chloride group.

Result of Action

The molecular and cellular effects of 2,6-Difluoro-4-methoxybenzoyl chloride’s action would depend on the specific context of its use, particularly the nature of the nucleophile it reacts with . As a reagent in organic synthesis, its primary effect would be the formation of a new organic compound.

Action Environment

The action, efficacy, and stability of 2,6-Difluoro-4-methoxybenzoyl chloride can be influenced by various environmental factors. For instance, the presence of a suitable nucleophile and the pH of the environment can affect its reactivity . Additionally, as an acyl chloride, it is likely

属性

IUPAC Name |

2,6-difluoro-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-4-2-5(10)7(8(9)12)6(11)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJWYHJWQQEEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381120 | |

| Record name | 2,6-Difluoro-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125369-56-4 | |

| Record name | 2,6-Difluoro-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

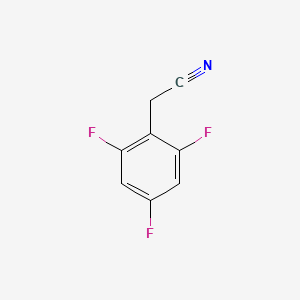

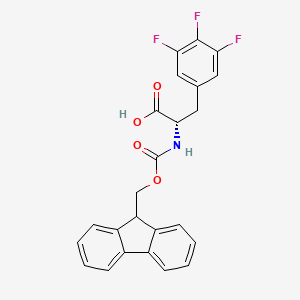

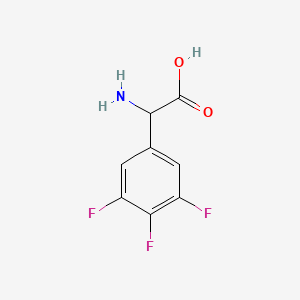

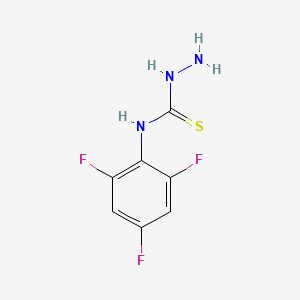

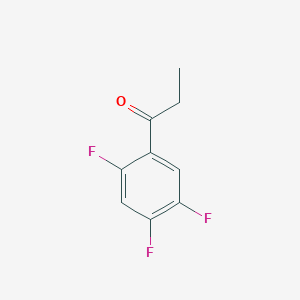

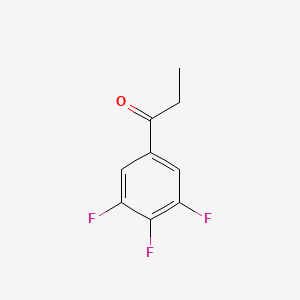

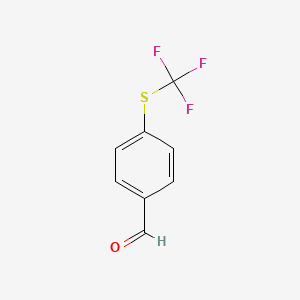

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine](/img/structure/B1303377.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1303382.png)